Enzymatic Inhibition Potency: Chitinase-IN-4 (8f) Ki Value Relative to Co-Series Azo-Aminopyrimidines
Chitinase-IN-4 (compound 8f), bearing a benzyl substituent on the amino group at the 4-position of the pyrimidine ring, exhibits a Ki value of 64.7 nM against OfChi-h. Within the same azo-aminopyrimidine series reported by Dong et al., compound 8i (Chitinase-IN-5) demonstrates an IC50 of 0.051 μM, reflecting divergent inhibitory potency attributable to distinct substituent configurations [1]. This structural differentiation underscores that potency is not uniform across series analogs.
| Evidence Dimension | Inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Ki = 64.7 nM; IC50 = 0.1 μM |
| Comparator Or Baseline | Compound 8i (Chitinase-IN-5): IC50 = 0.051 μM |
| Quantified Difference | Compound 8i exhibits approximately 2-fold greater potency by IC50 comparison (0.051 μM vs 0.1 μM); both compounds are nanomolar-range inhibitors |
| Conditions | In vitro enzymatic assay; OfChi-h recombinant enzyme; concentration range 0-1 μM |
Why This Matters
Researchers selecting among commercially available OfChi-h inhibitors require compound-specific Ki or IC50 values to ensure experimental potency aligns with study objectives, as even close structural analogs yield measurable potency differences.
- [1] Dong L, Shen S, Jiang X, Liu Y, Li J, Chen W, Wang Y, Shi J, Liu J, Ma S, Zhang L, Dong J, Yang Q. Discovery of Azo-Aminopyrimidines as Novel and Potent Chitinase OfChi-h Inhibitors via Structure-Based Virtual Screening and Rational Lead Optimization. J Agric Food Chem. 2022 Sep 28;70(38):12203-12210. View Source
